4-Bromo-2-(3-bromopropyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8Br2S |

|---|---|

Molecular Weight |

284.01 g/mol |

IUPAC Name |

4-bromo-2-(3-bromopropyl)thiophene |

InChI |

InChI=1S/C7H8Br2S/c8-3-1-2-7-4-6(9)5-10-7/h4-5H,1-3H2 |

InChI Key |

UXXVIUBWUNDOKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CCCBr |

Origin of Product |

United States |

Chemical Properties and Synthesis of 4 Bromo 2 3 Bromopropyl Thiophene

Molecular Structure and Physicochemical Properties

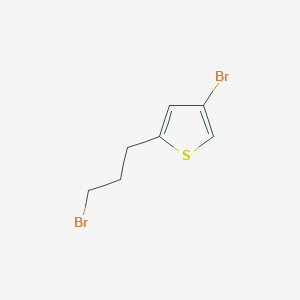

The molecular structure of 4-Bromo-2-(3-bromopropyl)thiophene consists of a thiophene (B33073) ring substituted at the 4-position with a bromine atom and at the 2-position with a 3-bromopropyl group. This arrangement of functional groups is key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈Br₂S |

| Molecular Weight | 284.01 g/mol bldpharm.com |

| Appearance | Not explicitly stated, but related brominated thiophenes are often colorless to light yellow liquids or powders. chemicalbook.comsigmaaldrich.com |

| Solubility | Generally, brominated thiophenes are soluble in common organic solvents like ether and acetone, but insoluble in water. chemicalbook.com |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, often involving the functionalization of a pre-existing thiophene ring. One plausible route involves the bromination of 2-(3-propyl)thiophene. Alternatively, a more controlled synthesis might start with a pre-brominated thiophene, such as 2,4-dibromothiophene, followed by the selective introduction of the propyl side chain and subsequent bromination of the terminal carbon.

A related synthesis involves the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde. nih.gov While not a direct synthesis of the target compound, this demonstrates the types of coupling reactions used to build complex thiophene derivatives. Another relevant synthetic method is the radical bromination of substituted thiophenes using reagents like N-bromosuccinimide (NBS). chempap.org

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 3 Bromopropyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the ¹H NMR or ¹³C NMR spectra of 4-Bromo-2-(3-bromopropyl)thiophene. Therefore, an analysis of chemical shift perturbations, spin-spin coupling, and structural correlations is not possible at this time. Furthermore, no studies utilizing multidimensional NMR techniques such as COSY, HSQC, or HMBC for this compound have been reported.

High-Resolution Mass Spectrometry (HRMS)

There is no available high-resolution mass spectrometry data for this compound. As a result, the exact mass determination, elemental composition verification, and a detailed analysis of its fragmentation patterns cannot be provided.

Vibrational Spectroscopy

Vibrational spectroscopy provides deep insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational modes, making techniques like FTIR and Raman spectroscopy invaluable for structural confirmation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands correspond to specific functional groups. For this compound, the key functional groups are the substituted thiophene (B33073) ring, the alkyl chain (propyl), and the carbon-bromine bonds.

The expected characteristic vibrational frequencies for this compound would be predicted based on the analysis of similar thiophene derivatives. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which can then be correlated with experimental data for accurate peak assignments.

Illustrative FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretching (thiophene ring) | Medium |

| ~2960-2850 | C-H stretching (alkyl chain) | Strong |

| ~1550-1450 | C=C stretching (thiophene ring) | Medium |

| ~1450-1400 | CH₂ bending (scissoring) | Medium |

| ~850-800 | C-H out-of-plane bending (thiophene ring) | Strong |

| ~700-600 | C-S stretching (thiophene ring) | Medium |

| ~600-500 | C-Br stretching | Strong |

Note: This table is illustrative and based on expected values for the functional groups present. Actual experimental values may vary.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Dynamics

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the thiophene ring and the C-Br bonds.

Theoretical calculations using methods like DFT can predict Raman active modes and their intensities, aiding in the interpretation of experimental spectra. acs.orgscholaris.ca The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Illustrative Raman Data for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretching (thiophene ring) | Weak |

| ~2960-2850 | C-H stretching (alkyl chain) | Strong |

| ~1550-1450 | C=C stretching (thiophene ring) | Strong |

| ~700-600 | C-S stretching (thiophene ring) | Strong |

| ~600-500 | C-Br stretching | Strong |

Note: This table is illustrative and based on expected values for the functional groups present. Actual experimental values may vary.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

The resulting structural data would provide the definitive conformation of the molecule in the solid state, including the planarity of the thiophene ring and the orientation of the bromopropyl substituent relative to the ring.

Illustrative Crystallographic Data for this compound:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Density (g/cm³) | ~1.83 |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual experimental values would be determined from the diffraction experiment.

Analysis of Intermolecular Packing and Non-Covalent Interactions

The crystal structure data allows for a detailed analysis of how the molecules of this compound pack together in the solid state. This packing is governed by a variety of non-covalent interactions, which play a crucial role in the physical properties of the material. For this molecule, several types of interactions would be anticipated:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the sulfur atom of the thiophene ring (Br···S) or another bromine atom (Br···Br) on a neighboring molecule.

π-π Stacking: The aromatic thiophene rings can stack on top of each other, a common interaction in conjugated systems.

The analysis of these interactions, including their distances and geometries, provides a deeper understanding of the supramolecular assembly of the compound.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 3 Bromopropyl Thiophene

Electronic Structure Calculations

The electronic structure is fundamental to understanding the chemical and physical properties of a molecule. Computational methods allow for the detailed calculation and visualization of various aspects of a molecule's electronic configuration.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for a wide range of molecular systems. researchgate.netnih.govjcu.edu.au The core principle of DFT is that the energy of a molecule can be determined from its electron density. For 4-Bromo-2-(3-bromopropyl)thiophene, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This process starts with an initial guess of the molecular structure and iteratively solves the DFT equations to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Illustrative Data Table for Optimized Geometry Parameters (Hypothetical) This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are not based on actual calculations for this compound.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-S (thiophene ring) | 1.72 Å |

| C=C (thiophene ring) | 1.38 Å | |

| C-Br (thiophene ring) | 1.87 Å | |

| C-C (propyl chain) | 1.53 Å | |

| C-Br (propyl chain) | 1.95 Å | |

| Bond Angle | C-S-C (thiophene ring) | 92.5° |

| C-C-Br (propyl chain) | 110.2° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, calculating the HOMO and LUMO energies and their spatial distributions would reveal the regions of the molecule most involved in electron donation and acceptance.

Illustrative Data Table for FMO Analysis (Hypothetical) This table shows example data from an FMO analysis. These values are for illustrative purposes only.

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MESP is a valuable tool for predicting how a molecule will interact with other charged species.

Different colors on the MESP map indicate different potential values. Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential. For this compound, the MESP surface would likely show negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.

Quantum Chemical Descriptors of Reactivity

To quantify the reactivity of a molecule, a range of quantum chemical descriptors can be calculated from the electronic structure data. These descriptors provide a more detailed and quantitative picture of a molecule's chemical behavior.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. They are typically derived from the HOMO and LUMO energies through the principles of conceptual DFT.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. A softer molecule is more reactive.

Electronegativity (χ) is the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Potential (μ) is related to electronegativity (μ = -χ) and describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.

Illustrative Data Table for Global Reactivity Descriptors (Hypothetical) This table provides an example of calculated global reactivity descriptors. These are not actual research findings for the specified compound.

| Descriptor | Formula | Hypothetical Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Chemical Softness (S) | 1 / η | 0.38 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 |

| Chemical Potential (μ) | -χ | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.80 |

Local Reactivity Descriptors (e.g., Fukui Functions)

There are three types of Fukui functions:

f⁺(r) for nucleophilic attack, which indicates the sites most susceptible to losing an electron.

f⁻(r) for electrophilic attack, which shows the sites most likely to gain an electron.

f⁰(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are the most likely centers for nucleophilic, electrophilic, or radical reactions. This information is invaluable for understanding the regioselectivity of its chemical transformations.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is primarily dictated by the rotations around the single bonds within the 3-bromopropyl substituent attached to the C2 position of the thiophene (B33073) ring. The three key dihedral angles (τ1: C2-Cα-Cβ, τ2: Cα-Cβ-Cγ, τ3: Cβ-Cγ-Br) define the spatial arrangement of the alkyl chain relative to the thiophene ring and the terminal bromine atom.

Exploration of the potential energy surface (PES) through computational methods, such as Density Functional Theory (DFT), is essential to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them. The PES of molecules with flexible alkyl chains can be remarkably complex, sometimes described as an "egg carton" shape, with numerous low-energy conformations. aip.org For the 3-bromopropyl chain, rotations can lead to distinct gauche and anti arrangements. Generally, an extended, zig-zag (anti-periplanar) conformation of the alkyl chain is energetically preferred to minimize steric hindrance. mdpi.com

In the case of this compound, the most stable conformers would likely seek to maximize the distance between the bulky bromine atom on the thiophene ring (at C4) and the 3-bromopropyl group, as well as minimizing intramolecular repulsion within the chain itself. A full scan of the PES would involve systematically rotating the key dihedral angles and calculating the energy at each point, a process that reveals the landscape of conformational interconversion. cwu.edu Studies on similarly substituted five-membered rings have shown that the conformational preferences are governed by the specific nature of the substituents, with computational analysis providing deep insight into the most probable structures. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to guide experimental analysis or to assign spectra for newly synthesized compounds. libretexts.org Methods like DFT, particularly when combined with approaches such as the Gauge-Including Atomic Orbital (GIAO) method for NMR, can yield highly accurate predictions. nih.govimist.ma

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are critical for its structural elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the two bromine atoms will significantly influence the shifts of the thiophene ring protons and carbons.

Below are the theoretically predicted NMR chemical shifts. These values are estimated based on established computational models and data from related brominated thiophene structures. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

This table presents theoretically predicted values. Experimental verification is required for confirmation.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Position | Predicted Shift (ppm) | Predicted Multiplicity | Position | Predicted Shift (ppm) |

| H-3 | ~7.15 | Singlet (s) | C-2 | ~145 |

| H-5 | ~7.30 | Singlet (s) | C-3 | ~124 |

| α-CH₂ | ~3.05 | Triplet (t) | C-4 | ~112 |

| β-CH₂ | ~2.20 | Quintet | C-5 | ~130 |

| γ-CH₂ | ~3.50 | Triplet (t) | α-C | ~32 |

| β-C | ~33 | |||

| γ-C | ~30 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.nethoriba.com A theoretical vibrational analysis using DFT can predict the frequencies and intensities of IR- and Raman-active modes. libretexts.org For this compound, the spectra would be characterized by vibrations of the thiophene ring, the propyl chain, and the carbon-bromine bonds.

Predicted Vibrational Frequencies for this compound

This table presents theoretically predicted vibrational modes and their approximate frequency ranges. Experimental verification is necessary.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| Aromatic C-H Stretch (Thiophene Ring) | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch (Propyl Chain) | 3000 - 2850 | Strong / Strong |

| Thiophene Ring C=C Stretch | 1550 - 1400 | Medium-Strong / Medium-Strong |

| CH₂ Scissoring (Propyl Chain) | ~1465 | Medium / Medium |

| Thiophene Ring Breathing | ~1050 | Medium / Strong |

| C-S Stretch | 800 - 600 | Medium / Medium |

| C-Br Stretch | 650 - 500 | Strong / Strong |

Theoretical Insights into Structure-Property Relationships (SPR)

The structure-property relationship of this compound is fundamentally governed by its electronic structure. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. mdpi.com

The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and kinetic stability. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this molecule, the π-system of the thiophene ring is expected to be the primary location for the HOMO and LUMO. researchgate.netacs.org The substituents significantly modulate the energies of these orbitals:

Bromine atoms : As electron-withdrawing groups, they stabilize (lower the energy of) both the HOMO and LUMO, increasing the molecule's resistance to oxidation.

Alkyl group (propyl) : As a weak electron-donating group, it destabilizes (raises the energy of) the HOMO, making the molecule slightly easier to oxidize compared to an unsubstituted thiophene.

The net effect is a complex interplay that fine-tunes the electronic properties. Computational studies on related substituted thiophenes have shown strong correlations between calculated HOMO-LUMO energies and experimentally observed electrochemical and optical properties. osti.gov

General Influence of Substituents on Thiophene Electronic Properties

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (ΔE) |

|---|---|---|---|

| Electron-Donating Group (e.g., -Alkyl) | Increase (Destabilize) | Slight Increase | Slight Decrease |

| Electron-Withdrawing Group (e.g., -Br) | Decrease (Stabilize) | Decrease (Stabilize) | Relatively Unchanged or Slight Decrease |

This theoretical framework allows for the rational design of new thiophene-based materials with tailored electronic characteristics for applications in fields such as organic electronics and pharmaceuticals.

Reactivity and Mechanistic Investigations of 4 Bromo 2 3 Bromopropyl Thiophene

Reactivity of the Bromopropyl Moiety

The 3-bromopropyl group attached to the thiophene (B33073) ring at the 2-position behaves as a typical primary alkyl halide. Its reactivity is dominated by nucleophilic substitution and elimination reactions.

The primary carbon of the bromopropyl group is susceptible to attack by nucleophiles, primarily through an S(_N)2 mechanism. This pathway involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. Given that it is a primary halide, the S(_N)1 pathway, which proceeds through a carbocation intermediate, is generally not favored.

A significant application of this reactivity is in intramolecular cyclization reactions. When a suitable nucleophile is present within the same molecule or is introduced, it can attack the electrophilic carbon of the bromopropyl chain, leading to the formation of a new ring fused to the thiophene core. For instance, treatment with an amine can lead to the formation of thieno-fused nitrogen-containing heterocycles. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives, for example, can be achieved through the closure of a pyridine (B92270) ring onto a thiophene derivative. nih.gov This type of reaction is crucial in the synthesis of complex heterocyclic systems, including those with potential biological activity, such as thieno-fused 7-deazapurines. acs.orgnih.gov

The general mechanism for such an intramolecular S(_N)2 cyclization is depicted below: Step 1: A nucleophile (e.g., an amine, thiol, or carbanion) is either present on a substituent or is added. Step 2: The nucleophilic atom attacks the carbon bearing the bromine atom on the propyl chain. Step 3: A new six-membered ring is formed, fused to the thiophene ring, with the expulsion of the bromide ion.

These cyclization reactions are pivotal in constructing polycyclic compounds with specific electronic and biological properties. nih.govthieme-connect.denih.gov

When 4-Bromo-2-(3-bromopropyl)thiophene is treated with a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an alkene. The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction. masterorganicchemistry.com This is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks and a double bond forms between the α and β carbons. pressbooks.pub

The use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK), favors elimination over substitution. pressbooks.pub In the case of the 3-bromopropyl group, the elimination reaction would result in the formation of 4-bromo-2-(prop-2-en-1-yl)thiophene.

Table 1: Comparison of Substitution vs. Elimination at the Bromopropyl Moiety

| Reaction Type | Reagent Type | Typical Reagents | Product Type | Mechanism |

|---|---|---|---|---|

| Substitution | Good Nucleophile | NaCN, NaN(_3), RNH(_2) | Substituted Propyl Thiophene | S(_N)2 |

| Elimination | Strong, Bulky Base | t-BuOK, DBU | Allyl Thiophene | E2 |

According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and therefore more stable) alkene. However, for a primary alkyl halide like the 3-bromopropyl group, only one alkene product is possible.

Reactivity at the Brominated Thiophene Ring

The bromine atom attached directly to the thiophene ring at the 4-position exhibits reactivity characteristic of an aryl halide. This site is primarily exploited in transition metal-catalyzed cross-coupling reactions and can also influence the regioselectivity of C-H functionalization.

The carbon-bromine bond on the thiophene ring is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds through various cross-coupling reactions. A key aspect of the reactivity of this compound is the selective reaction at the C(sp²)-Br bond over the C(sp³)-Br bond under these conditions. The oxidative addition of the aryl bromide to the palladium(0) catalyst is generally much faster than the oxidative addition of the alkyl bromide. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netharvard.edu It is widely used due to the stability and low toxicity of the boron reagents. The reaction is highly selective for the C(sp²)-Br bond. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromothiophene with an organotin reagent (organostannane). libretexts.orgsigmaaldrich.comacs.org This method is very versatile and tolerates a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromothiophene. organic-chemistry.orgrsc.orgyoutube.comnih.gov Organozinc reagents are more reactive than organoborons and organotins, which can be advantageous in certain cases. The Negishi coupling is also highly effective for creating C(sp³)-C(sp²) bonds, but in a molecule with both aryl and alkyl halides, the aryl halide is preferentially coupled. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Thiophene Ring

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh(_3))(_4), Pd(OAc)(_2) | Na(_2)CO(_3), K(_3)PO(_4) | Stable, non-toxic reagents; mild conditions. rsc.orgresearchgate.net |

| Stille | Organostannane (R-SnBu(_3)) | Pd(PPh(_3))(_4) | (Often no base needed) | Tolerates many functional groups; toxic tin byproducts. libretexts.org |

| Negishi | Organozinc (R-ZnCl) | Pd(dppf)Cl(_2), Pd(OAc)(_2)/ligand | (Often no base needed) | High reactivity; sensitive to air/moisture. youtube.comnih.gov |

Direct arylation is an increasingly important method for forming C-C bonds, as it avoids the pre-functionalization required for traditional cross-coupling reactions. core.ac.uk In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide.

In the context of this compound, the existing bromine atom on the thiophene ring can serve as a blocking group or a directing group. For instance, direct arylation of 3-bromothiophene (B43185) has been shown to occur selectively at the C2 or C5 position, depending on the reaction conditions. nih.gov The presence of the bromine at the 4-position and the propyl chain at the 2-position would likely direct C-H functionalization to the remaining vacant position on the thiophene ring (C5), as the other positions are either substituted or sterically hindered. This strategy provides a powerful tool for the regioselective synthesis of highly substituted thiophenes. researchgate.net

Organometallic Chemistry and Carbanion Generation

The bromine atom on the thiophene ring can be used to generate a carbanion, a potent nucleophile, through two primary methods: formation of a Grignard reagent or through lithium-halogen exchange.

Grignard Reagent Formation: Reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would selectively form the Grignard reagent at the more reactive aryl bromide position. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org The resulting organomagnesium compound, 4-(magnesiobromo)-2-(3-bromopropyl)thiophene, can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO(_2)) to introduce new functional groups at the 4-position of the thiophene ring. Care must be taken to ensure strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water. masterorganicchemistry.comlibretexts.org

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) can effect a lithium-halogen exchange at the C4-Br bond. ias.ac.inyoutube.comacs.org This generates a highly reactive thienyllithium intermediate. This species can then be quenched with an electrophile. This method is often preferred for its high efficiency and the ability to perform the reaction at very low temperatures, which can help to avoid side reactions. youtube.comacs.orgrsc.org The choice between n-BuLi and t-BuLi can influence the reaction's efficiency and selectivity. ias.ac.in

These organometallic intermediates are powerful tools for the elaboration of the thiophene core, allowing for the synthesis of complex molecules that would be difficult to access through other means.

Lack of Published Research Precludes Detailed Analysis of this compound's Reactivity

A comprehensive review of scientific literature reveals a significant gap in the documented reactivity and mechanistic studies specifically concerning the chemical compound This compound . While general principles of thiophene chemistry are well-established, detailed research findings, including reaction data and mechanistic elucidations for this particular di-brominated derivative, are not available in published scientific papers or databases.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the specific reactive properties of this compound as requested. The creation of content discussing its specific Grignard reagent formation, lithiation and halogen-metal exchange reactions, or its participation in cascade and domino reaction sequences would be speculative and without the necessary empirical support from peer-reviewed research.

General reactivity for related compounds can be summarized, but does not directly address the specific nature of the target molecule. For instance, the formation of Grignard reagents from brominated thiophenes is a known synthetic strategy. Current time information in Bangalore, IN. This typically involves reacting the bromo-compound with magnesium in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Current time information in Bangalore, IN. Similarly, halogen-lithium exchange is a common method for functionalizing bromo-thiophenes, often employing organolithium reagents like n-butyllithium at low temperatures.

However, the presence of two bromine atoms in different chemical environments in This compound —one on the aromatic thiophene ring and one on the aliphatic propyl side chain—introduces complexities regarding selectivity in these reactions. Without specific experimental data, any discussion of which bromine atom would preferentially react under Grignard or lithiation conditions remains hypothetical.

Furthermore, no specific studies detailing cascade or domino reactions initiated from This compound , nor any computational or experimental elucidation of its reaction mechanisms and transition states, could be located.

Due to the absence of direct research on this compound, the generation of an in-depth article with supporting data tables is not feasible.

Applications of 4 Bromo 2 3 Bromopropyl Thiophene As a Versatile Synthetic Synthon

Precursor for Advanced Functional Thiophene (B33073) Derivatives

The presence of a brominated thiophene core makes this compound an excellent starting point for synthesizing more complex, functionalized thiophene-based molecules.

Oligothiophenes and their corresponding polymers are a cornerstone of organic electronics, valued for their semiconductor properties. scispace.com The synthesis of well-defined, conjugated systems is crucial for their performance in devices. Brominated thiophenes are key intermediates in the stepwise synthesis of these materials. scispace.comjcu.edu.au

4-Bromo-2-(3-bromopropyl)thiophene can serve as a monomer unit in polymerization reactions. The bromine atom on the thiophene ring is particularly amenable to various metal-catalyzed cross-coupling reactions, such as Kumada and Suzuki couplings, to form carbon-carbon bonds with other thiophene units. scispace.comjcu.edu.au This allows for the controlled, regioselective growth of oligothiophene chains. Furthermore, chemical oxidative polymerization, often employing reagents like iron(III) chloride (FeCl₃), can be used to synthesize polythiophenes from thiophene monomers. rsc.orgnih.gov

The 3-bromopropyl side chain offers an additional layer of functionalization. It can be used to modify the solubility and processability of the resulting oligomers or polymers, which is a critical factor for their incorporation into electronic devices. The side chain can also be modified post-polymerization to fine-tune the material's electronic or physical properties.

Thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their unique electronic and photophysical properties. nih.gov The dual reactivity of this compound makes it a compelling precursor for creating intricate, multi-ring systems. The bromo-substituted aromatic core can participate in annulation reactions, where new rings are fused onto the thiophene framework. Methods like the Bradsher reaction or Scholl oxidative cyclization are powerful tools for building such extended π-systems. nih.govchemrxiv.orgchemrxiv.org

Simultaneously, the 3-bromopropyl chain can act as a tether to form bridged aromatic structures, a class of compounds known as cyclophanes. mun.ca Through intramolecular cyclization, this three-carbon chain can link back to another part of the molecule, creating a strained, non-planar aromatic system with unique properties. This approach allows for the synthesis of complex, three-dimensional architectures that are otherwise difficult to access.

Building Block in the Synthesis of Ligands and Chelating Agents

The development of novel ligands is essential for advancing catalysis, coordination chemistry, and materials science. Bromo-substituted heterocycles are common precursors for multidentate ligands. researchgate.net this compound can be elaborated into various types of ligands.

The bromine atom on the thiophene ring can be replaced by other coordinating groups through reactions like lithium-halogen exchange followed by quenching with an appropriate electrophile, or through palladium-catalyzed cross-coupling reactions. The sulfur atom within the thiophene ring itself can act as a soft donor atom for coordination to transition metals. Moreover, the terminal bromine on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other donor atoms (e.g., nitrogen, phosphorus, or oxygen), thereby creating a bidentate or tridentate chelating agent.

Role in the Creation of Bioisosteric Analogues and Scaffolds for Chemical Exploration

In medicinal chemistry, bioisosterism is a strategy used to modify drug candidates to improve potency, selectivity, or metabolic properties by replacing a functional group with another that has similar physical or chemical properties. nih.gov The thiophene ring is a well-established bioisostere for the benzene (B151609) ring and is frequently incorporated into drug scaffolds to modulate biological activity. rsc.orgresearchgate.net

This compound serves as an excellent scaffold for chemical exploration due to its multiple, orthogonally reactive sites. The two different C-Br bonds can be functionalized selectively, allowing for the systematic and diverse introduction of various substituents. This enables the rapid generation of a library of related compounds for screening against biological targets. For example, it can be used to synthesize analogues of known biologically active molecules where a phenyl group is replaced by the thiophene core, potentially leading to new therapeutic agents. rsc.orgnih.gov

Material Science Applications

The unique electronic properties of the thiophene ring make it a privileged structure in materials science, particularly for organic electronics. researchgate.netsigmaaldrich.com

This compound is a prime candidate for use as a monomer in the synthesis of conjugated polymers for organic electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.net In this context, the thiophene ring acts as the core of the repeating unit in a π-conjugated polymer backbone.

The bromine atom on the thiophene ring serves as a crucial handle for polymerization via cross-coupling reactions. researchgate.net The 3-bromopropyl side chain provides a powerful tool for tuning the properties of the resulting polymer. By modifying this side chain, researchers can control:

Solubility: Attaching flexible or bulky groups can enhance solubility in common organic solvents, simplifying processing and film formation.

Morphology: The nature of the side chain influences how the polymer chains pack in the solid state, which directly impacts charge transport.

Electronic Properties: The side chain can be used to attach electron-donating or electron-withdrawing groups to modulate the energy levels (HOMO/LUMO) of the polymer.

This ability to fine-tune multiple properties through a single, versatile monomer makes this compound a valuable component in the design of next-generation organic electronic materials.

Data Tables

Table 1: Potential Synthetic Applications of this compound

| Reaction Type | Reacting Site(s) | Potential Product Class | Relevant Application |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Kumada) | C4-Br on Thiophene Ring | Oligothiophenes, Polythiophenes | Organic Electronics, Semiconductors scispace.comjcu.edu.au |

| Oxidative Polymerization (e.g., with FeCl₃) | Thiophene Ring | Polythiophenes | Conductive Polymers, Organic Electronics rsc.orgnih.gov |

| Intramolecular Cyclization | C4-Br and C2-propyl-Br | Bridged Aromatic Systems (Cyclophanes) | Materials Science, Supramolecular Chemistry mun.ca |

| Annulation Reactions (e.g., Scholl, Bradsher) | C4-Br (after conversion) | Fused Polycyclic Aromatic Hydrocarbons | Organic Electronics, Dyes nih.govchemrxiv.org |

| Nucleophilic Substitution | C2-propyl-Br | Functionalized Thiophenes | Ligand Synthesis, Medicinal Chemistry |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Role / Context |

|---|---|

| This compound | The primary subject of this article, a versatile synthetic synthon. |

| Iron(III) chloride (FeCl₃) | An oxidizing agent used for the chemical polymerization of thiophenes. rsc.orgnih.gov |

| 2-bromothiophene | A related brominated thiophene used in synthesis. google.com |

| 3-bromothiophene (B43185) | A key intermediate for synthesizing 3-substituted thiophenes. orgsyn.org |

Integration into Sensor Technologies and Responsive Materials

Following a comprehensive review of scientific literature, no specific research findings or detailed examples were identified that describe the direct integration of This compound into sensor technologies or responsive materials. While thiophene and its derivatives are widely recognized for their potential in these fields, published research explicitly detailing the use of this particular compound as a synthetic synthon for such applications is not available.

The broader class of thiophene-based molecules is frequently employed in the development of advanced materials. Thiophenes are known to be valuable building blocks for fluorescent chemosensors and stimuli-responsive polymers. However, the current body of scientific work does not extend to the specific applications of This compound in these areas.

Consequently, data tables and detailed research findings on its role in sensor technologies and responsive materials cannot be provided at this time. Further research would be necessary to explore the potential of This compound in these applications.

Future Outlook and Emerging Research Frontiers

Innovations in Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on minimizing waste, using safer solvents, and improving energy efficiency. pandawainstitute.comneliti.com For the synthesis of 4-Bromo-2-(3-bromopropyl)thiophene, future research is expected to move away from traditional methods that may involve hazardous reagents and generate significant waste.

Recent advances in the synthesis of thiophene (B33073) derivatives highlight several sustainable strategies that could be adapted for this specific compound. mdpi.comresearchgate.netnih.gov These include the development of metal-free synthetic routes, which avoid the toxicity and cost associated with heavy metal catalysts. nih.gov For instance, methods utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source in one-pot reactions are gaining traction for their atom economy and reduced environmental impact. researchgate.net The use of ultrasonic irradiation in conjunction with reagents like N-bromosuccinimide (NBS) has also been shown to be a fast and convenient method for the bromination of thiophenes, potentially offering a greener route to this compound. researchgate.net

Future research could focus on developing a sustainable, one-pot synthesis of this compound from readily available, renewable starting materials. This could involve the use of biocatalysis or chemocatalysis in aqueous media, further enhancing the green credentials of the synthesis.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Thiophene Derivatives

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Often uses chlorinated hydrocarbons (e.g., chloroform, dichloromethane) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions |

| Catalysts | Heavy metal catalysts (e.g., Palladium, Nickel) | Metal-free catalysts, biocatalysts, or reusable heterogeneous catalysts |

| Reagents | Stoichiometric amounts of hazardous reagents | Catalytic amounts of safer reagents, use of renewable feedstocks |

| Energy | Often requires high temperatures and prolonged reaction times | Microwave or ultrasonic irradiation to reduce reaction times and energy consumption |

| Waste | Generation of significant amounts of toxic waste | Minimal waste generation, atom-economical reactions |

High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing the way chemical reactions are discovered and optimized. researchgate.netacs.orgsigmaaldrich.comwikipedia.orgyoutube.com These technologies allow for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the development of new synthetic methods. youtube.com

For this compound, HTE could be employed to rapidly identify optimal conditions for its synthesis, including the best catalyst, solvent, temperature, and reagent concentrations to maximize yield and selectivity. This is particularly relevant for optimizing the selective bromination of the thiophene ring without affecting the bromopropyl side chain. Automated synthesis platforms, which can perform entire multi-step syntheses, could be programmed to produce libraries of derivatives based on the this compound scaffold for screening in drug discovery or materials science applications. mit.edu The integration of real-time analytical feedback in these systems ensures the generation of high-quality, reproducible data. youtube.com

A hypothetical HTE screen for the final bromination step in the synthesis of this compound could involve a 96-well plate format, systematically varying parameters as outlined in the table below.

Table 2: Hypothetical High-Throughput Experimentation (HTE) Setup for the Bromination of 2-(3-bromopropyl)thiophene

| Well Range | Brominating Agent | Catalyst | Solvent | Temperature (°C) |

| A1-H3 | NBS | None | Acetonitrile | 25 |

| A4-H6 | Br₂ | FeBr₃ | Dichloromethane | 0 |

| A7-H9 | Aqueous HBr/O₂ | Photocatalyst | Acetonitrile | 25 (Visible Light) |

| A10-H12 | NBS | Ultrasonic Irradiation | Tetrahydrofuran (B95107) | 40 |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is a cornerstone of modern organic synthesis, enabling reactions with higher efficiency, selectivity, and broader substrate scope. For the synthesis and functionalization of this compound, several areas of catalyst research are particularly promising.

Recent research has focused on developing catalysts for the selective halogenation of aromatic compounds. researchgate.net For the bromination of the thiophene ring in the presence of the alkyl bromide side chain, highly selective catalysts are required to avoid side reactions. This could involve the use of novel photocatalysts that operate under mild, visible-light conditions, or enzyme-based catalysts that offer exquisite chemo- and regioselectivity. researchgate.netnih.gov

Moreover, the two bromine atoms in this compound offer opportunities for subsequent cross-coupling reactions to build more complex molecules. Advances in catalysts for C-C and C-heteroatom bond formation, such as palladium, nickel, or copper-based systems, will be crucial. acs.orgacs.orgnih.gov The development of catalysts that can selectively activate one C-Br bond over the other would be a significant breakthrough, allowing for stepwise and controlled functionalization of the molecule.

Table 3: Potential Catalytic Systems for the Synthesis and Functionalization of this compound

| Reaction Type | Catalyst System | Potential Advantages |

| Selective Bromination | Acridinium-based photocatalysts with HBr/O₂ | Uses a green oxidant and avoids toxic bromine reagents. researchgate.net |

| Selective C-C Coupling | Palladium or Nickel complexes with tailored ligands | High efficiency and selectivity for cross-coupling reactions. |

| Asymmetric Functionalization | Chiral Brønsted base catalysts | Enables the synthesis of enantiomerically pure derivatives. rsc.org |

| Ring-Opening Polymerization | Titanium-based catalysts | Potential for creating novel polymers from thiophene derivatives. nih.gov |

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful paradigm for accelerating chemical research. researchgate.netnih.govacs.org Computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the structures and energies of intermediates and transition states, and rationalize experimental observations. researchgate.netacs.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net

For this compound, computational studies could be used to:

Elucidate Reaction Mechanisms: Model the step-by-step process of its synthesis to understand how different factors influence the outcome.

Predict Reactivity and Selectivity: Calculate the electron density on the thiophene ring to predict the most likely site of electrophilic attack during bromination.

Design Novel Catalysts: Simulate the interaction of different catalysts with the thiophene substrate to design more efficient and selective catalysts.

Predict Molecular Properties: Calculate the electronic and optical properties of potential derivatives of this compound for applications in materials science.

By integrating these computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to developing new synthetic methods and applications for this versatile compound. This iterative cycle of prediction, synthesis, and characterization is a hallmark of modern chemical research. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.